molecular formula C24H28N6O2 B10931646 6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931646
M. Wt: 432.5 g/mol
InChI Key: ZCPURMKSGMXWDT-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a trimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the core structure.

    Addition of the dimethyl and trimethylpyrazolyl groups: These groups are added through a series of substitution and coupling reactions, often involving reagents such as organometallic compounds and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class share a similar core structure but differ in their substituents.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

    Trimethylpyrazolyl compounds: Compounds with a trimethylpyrazolyl group but different overall structures.

Uniqueness

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-13(21-14(2)27-29(5)16(21)4)25-24(31)19-12-20(17-8-10-18(32-7)11-9-17)26-23-22(19)15(3)28-30(23)6/h8-13H,1-7H3,(H,25,31)

InChI Key

ZCPURMKSGMXWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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